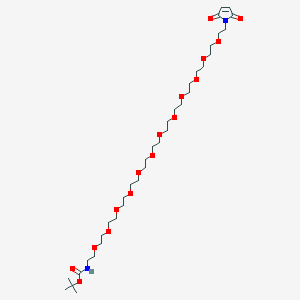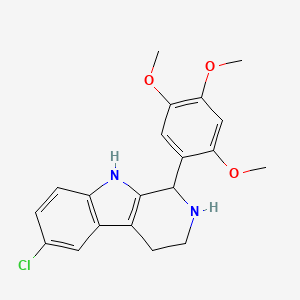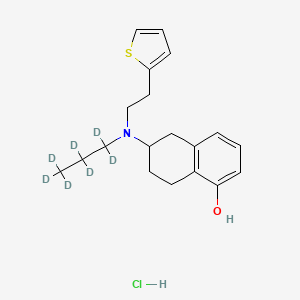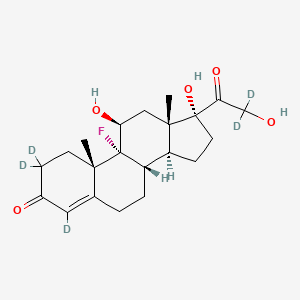
KRAS G12D inhibitor 12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12D inhibitor 12 is a novel small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). This mutation results in constitutively active signaling pathways, including the ERK and PI3K pathways, which drive cell proliferation and survival .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12D inhibitor 12 involves structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds with high binding affinity and specificity . The synthetic route typically includes the formation of a salt bridge with the Asp12 residue of the KRAS G12D mutant . The preparation method involves multiple steps, including molecular docking, scoring techniques, and molecular dynamics simulations to ensure the stability and conformational changes of the inhibitor-KRAS G12D complexes .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing the synthesis process to ensure high yield and purity. The production involves large-scale synthesis and purification techniques to obtain the desired compound in sufficient quantities for clinical and research applications .
化学反应分析
Types of Reactions: KRAS G12D inhibitor 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and specificity for the KRAS G12D mutant .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced potency and selectivity for the KRAS G12D mutant. These modifications aim to improve the compound’s efficacy in inhibiting the KRAS G12D mutation .
科学研究应用
KRAS G12D inhibitor 12 has significant scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure-activity relationship of small molecule inhibitors targeting the KRAS G12D mutation . In biology, it helps elucidate the molecular mechanisms underlying KRAS-driven oncogenesis . In medicine, this compound shows promise as a targeted therapy for cancers harboring the KRAS G12D mutation, particularly pancreatic ductal adenocarcinoma .
作用机制
KRAS G12D inhibitor 12 exerts its effects by binding to the KRAS G12D mutant, preventing downstream signaling through the inhibition of nucleotide exchange and binding of downstream effector RAF1 . This binding disrupts the KRAS-CRAF interaction, leading to the inhibition of cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells . The compound’s mechanism of action involves both cell-autonomous and non-cell-autonomous effects on the tumor microenvironment, including changes in fibroblasts, matrix, and macrophages .
相似化合物的比较
KRAS G12D inhibitor 12 is unique compared to other similar compounds due to its high selectivity and potency for the KRAS G12D mutation. Similar compounds include MRTX1133, which also targets the KRAS G12D mutation and has shown promising results in preclinical studies . Other KRAS inhibitors, such as sotorasib and adagrasib, target the KRAS G12C mutation and have been approved for the treatment of non-small cell lung cancer . this compound stands out due to its specific targeting of the KRAS G12D mutation, making it a valuable addition to the arsenal of targeted therapies for KRAS-driven cancers .
属性
分子式 |
C23H21ClFN5O3 |
|---|---|
分子量 |
469.9 g/mol |
IUPAC 名称 |
[(2S)-aziridin-2-yl]-[(7R)-12-chloro-13-(2-fluoro-6-hydroxyphenyl)-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]methanone |
InChI |
InChI=1S/C23H21ClFN5O3/c24-20-13(18-14(25)2-1-3-17(18)31)8-15-19-21(20)33-7-4-12-10-29(23(32)16-9-26-16)5-6-30(12)22(19)28-11-27-15/h1-3,8,11-12,16,26,31H,4-7,9-10H2/t12-,16+/m1/s1 |
InChI 键 |
PIPHVUBZMLKXGQ-WBMJQRKESA-N |
手性 SMILES |
C1COC2=C(C(=CC3=C2C(=NC=N3)N4[C@H]1CN(CC4)C(=O)[C@@H]5CN5)C6=C(C=CC=C6F)O)Cl |
规范 SMILES |
C1COC2=C(C(=CC3=C2C(=NC=N3)N4C1CN(CC4)C(=O)C5CN5)C6=C(C=CC=C6F)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


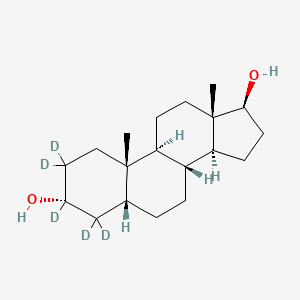
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
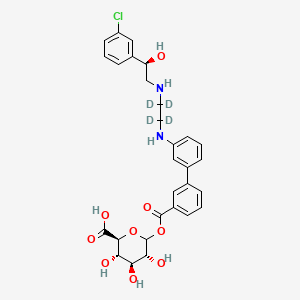


![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
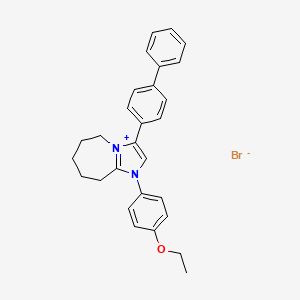
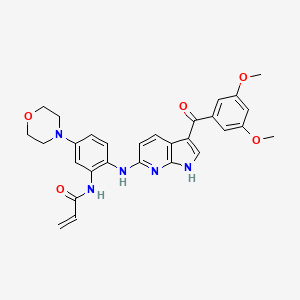

![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
